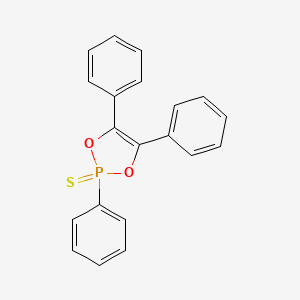
2,4,5-Triphenyl-2H-1,3,2lambda~5~-dioxaphosphole-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Triphenyl-2H-1,3,2lambda~5~-dioxaphosphole-2-thione is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phosphorus atom bonded to two oxygen atoms and a sulfur atom, forming a dioxaphosphole ring with three phenyl groups attached. Its distinct structure makes it an interesting subject for research in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Triphenyl-2H-1,3,2lambda~5~-dioxaphosphole-2-thione typically involves the reaction of triphenylphosphine with elemental sulfur and an appropriate oxidizing agent. One common method includes the use of dichloromethane as a solvent, with the reaction carried out under reflux conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,5-Triphenyl-2H-1,3,2lambda~5~-dioxaphosphole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorus-containing species.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sulfur, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.
Wissenschaftliche Forschungsanwendungen
2,4,5-Triphenyl-2H-1,3,2lambda~5~-dioxaphosphole-2-thione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of advanced materials, including polymers and catalysts, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 2,4,5-Triphenyl-2H-1,3,2lambda~5~-dioxaphosphole-2-thione exerts its effects involves its interaction with molecular targets through its phosphorus atom. The compound can form stable complexes with metals and other elements, influencing various chemical pathways. Its ability to undergo oxidation and reduction reactions also plays a crucial role in its mechanism of action, allowing it to participate in redox processes and catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,5-Triphenylimidazole: Known for its use in fluorescent materials and as a ligand in coordination chemistry.
2,3,5-Triphenyl-2H-tetrazolium chloride: Used as a redox indicator in biochemical assays.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Utilized in organic synthesis and materials science.
Uniqueness
2,4,5-Triphenyl-2H-1,3,2lambda~5~-dioxaphosphole-2-thione stands out due to its unique dioxaphosphole ring structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes and participate in various chemical reactions makes it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
34250-29-8 |
|---|---|
Molekularformel |
C20H15O2PS |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
2,4,5-triphenyl-2-sulfanylidene-1,3,2λ5-dioxaphosphole |
InChI |
InChI=1S/C20H15O2PS/c24-23(18-14-8-3-9-15-18)21-19(16-10-4-1-5-11-16)20(22-23)17-12-6-2-7-13-17/h1-15H |
InChI-Schlüssel |
AELMIHWTTCGRID-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(OP(=S)(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-4,11-Epoxypyrrolo[3,4-b]phenazine-1,3(2H)-dione](/img/structure/B14694155.png)
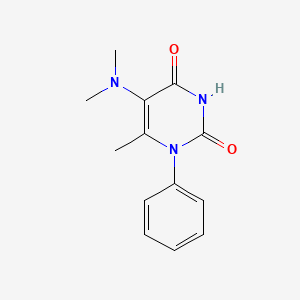
![3,4-Dimethyl-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14694162.png)
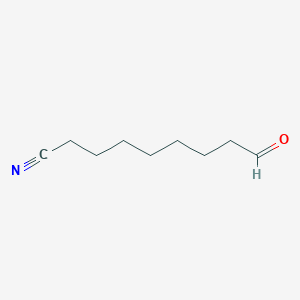
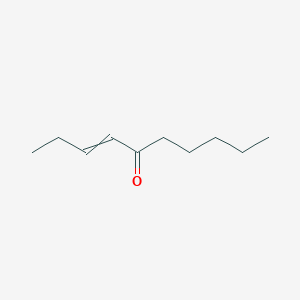
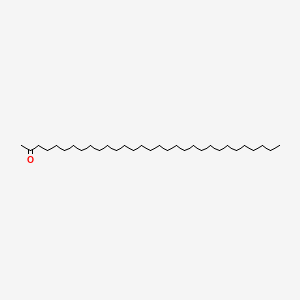
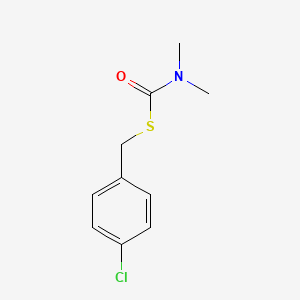

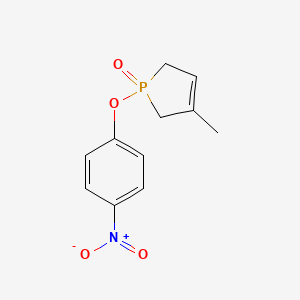
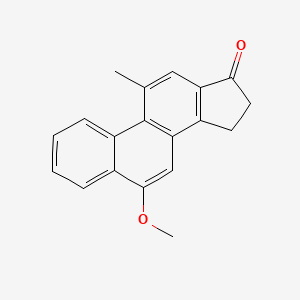
![7,8-Dimethoxy-4-phenyl-1,2,3a,4,5,9b-hexahydro-3h-benzo[e]isoindol-3-one](/img/structure/B14694206.png)
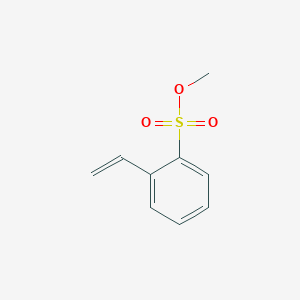
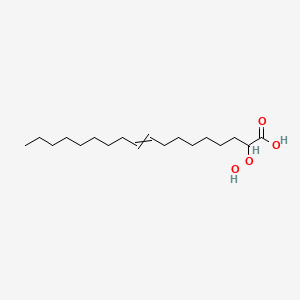
![N-[(3,4-dichlorophenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14694219.png)
